N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide
N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0732941
InChI:
InChI=1S/C17H17BrN2O3/c1-3-23-16-8-7-12(18)9-15(16)17(22)20-14-6-4-5-13(10-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)
SMILES:
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)NC(=O)C
Molecular Formula:
C17H17BrN2O3
Molecular Weight:
377.2 g/mol
N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide
CAS No.:
Cat. No.: VC0732941
Molecular Formula: C17H17BrN2O3
Molecular Weight: 377.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17BrN2O3 |
|---|---|
| Molecular Weight | 377.2 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-5-bromo-2-ethoxybenzamide |
| Standard InChI | InChI=1S/C17H17BrN2O3/c1-3-23-16-8-7-12(18)9-15(16)17(22)20-14-6-4-5-13(10-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
| Standard InChI Key | LEYHSDCDOBYCSV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)NC(=O)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator